molecular formula C14H26O B1206725 Sandalore CAS No. 65113-99-7

Sandalore

Cat. No.: B1206725
CAS No.: 65113-99-7
M. Wt: 210.36 g/mol
InChI Key: NGYMOTOXXHCHOC-UHFFFAOYSA-N
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Description

Sandalore (CAS 65113-99-7), with the IUPAC name 3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol, is a synthetic sandalwood odorant used in fragrance research and the study of extra-nasal olfactory receptors . Its core research value lies in its role as a specific and selective agonist for the olfactory receptor OR2AT4 . This receptor is functionally expressed in various non-neuronal tissues, including human keratinocytes in the epidermis and hair follicles, as well as in alveolar macrophages . The stimulation of OR2AT4 by this compound activates intracellular signaling pathways, including a rise in calcium and cAMP, leading to the phosphorylation of kinases like Erk1/2 and p38 MAPK . This mechanism underlies its key research applications: in skin models, this compound induces Ca2+ signals, promotes keratinocyte proliferation and migration, and enhances wound-healing processes in human keratinocytes and skin organ cultures . In hair follicle research, this compound has been shown to prolong the anagen (growth) phase, decrease apoptosis of hair matrix keratinocytes, and increase the production of the anagen-prolonging growth factor IGF-1, while suppressing the catagen-promoting TGF-β2 . A randomized, double-blinded, placebo-controlled clinical trial demonstrated that topical this compound application can improve parameters associated with telogen effluvium, reducing hair shedding and increasing hair volume . Furthermore, research in immunology indicates that OR2AT4 activation in human alveolar macrophages by this compound can reduce the phagocytic capacity and proinflammatory cytokine release, suggesting a potential role in modulating inflammation . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-10(12(3)15)6-8-13-9-7-11(2)14(13,4)5/h7,10,12-13,15H,6,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYMOTOXXHCHOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C1(C)C)CCC(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 3-Cyclopentene-1-butanol, .alpha.,.beta.,2,2,3-pentamethyl-
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CAS No.

65113-99-7
Record name Sandalore
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URL https://commonchemistry.cas.org/detail?cas_rn=65113-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Sandalore
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Record name 3-Cyclopentene-1-butanol, .alpha.,.beta.,2,2,3-pentamethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name α,β,2,2,3-pentamethylcyclopent-3-ene-1-butanol
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Record name SANDALORE
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Preparation Methods

Base-Catalyzed Condensation Reaction

The condensation begins with a base-catalyzed reaction, typically using aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH). ACA and MEK react in a molar ratio of 1:3–1:10, with excess MEK acting as both reactant and solvent. Optimal conditions include:

  • Temperature : 40–60°C

  • Base concentration : 2–5 wt.% NaOH

  • Reaction time : 8–12 hours

Under these conditions, the reaction produces a mixture dominated by ketol A (3-(2,2,3-trimethylcyclopent-3-en-1-yl)-4-hydroxy-2-butanone) and minor amounts of ketone 1 (3-(2,2,3-trimethylcyclopent-3-en-1-yl)-2-butanone). For example, at 40°C with 3.5 wt.% NaOH, the product mixture contains 65–70% ketol A and 15–20% ketone 1 by gas chromatography (GC) yield.

Table 1: Effect of Base Concentration on Product Distribution

NaOH Concentration (wt.%)Ketol A Yield (%)Ketone 1 Yield (%)
2.06812
3.57218
5.06520
10.04525

Higher base concentrations (>5 wt.%) reduce ketol A yields due to competing dehydration and side reactions.

Catalyst Recycling and Process Scalability

Industrial processes emphasize catalyst reuse to improve cost efficiency. In a demonstrated protocol, the aqueous NaOH catalyst solution is recycled across three consecutive batches with minimal loss in activity:

  • Initial batch : 72 g of 50% NaOH solution yields 74% ketol A.

  • Second batch : Recycled catalyst + 3.5 g fresh NaOH yields 70% ketol A.

  • Third batch : Recycled catalyst + 3.5 g fresh NaOH yields 68% ketol A.

This approach reduces waste and maintains consistent product quality.

Acid-Catalyzed Dehydration of Ketol Intermediates

The ketol-rich mixture undergoes dehydration to form α,β-unsaturated ketones, a critical step requiring precise acid catalysis to avoid undesired rearrangements.

Role of Organic Sulfonic Acids

Traditional acids like sulfuric or phosphoric acid promote side reactions, such as cyclopentene ring rearrangement, which diminish ketone 1 yields. p-Toluenesulfonic acid (p-TSA) emerges as the optimal catalyst due to its selective dehydration activity:

  • Catalyst loading : 0.1–0.5 wt.% relative to ketol mixture

  • Temperature : 50–85°C

  • Pressure : 150–600 mm Hg (vacuum-assisted distillation)

Under vacuum, water and residual MEK are removed via distillation, shifting the equilibrium toward ketone formation. A representative dehydration at 85°C with 0.2 wt.% p-TSA achieves 89% ketone 1 purity in the distilled product.

Table 2: Dehydration Efficiency with p-TSA

Temperature (°C)Ketone 1 Purity (%)Byproducts (%)
508215
708710
85898

Hydrogenation to 3-Campholenyl-2-Butanol

The final step involves catalytic hydrogenation of ketone 1 to this compound. While specific conditions are less detailed in patents, general protocols include:

  • Catalyst : Palladium on carbon (Pd/C) or Raney nickel

  • Pressure : 1–5 bar H₂

  • Solvent : Methanol or ethanol

  • Temperature : 50–80°C

Hydrogenation selectively reduces the ketone group to a secondary alcohol, yielding this compound with >95% purity after distillation.

Process Optimization and Industrial Considerations

Solvent and Azeotroping Agents

MEK serves dual roles as a reactant and solvent, but its recovery is critical for cost-effectiveness. Vacuum distillation at 85°C recovers >90% of MEK for reuse. Hydrocarbons like toluene or heptane may be added as azeotroping agents to facilitate water removal during dehydration.

Isomerization Control

The cyclopentene moiety in ACA is prone to isomerization under acidic conditions. p-TSA minimizes this issue, ensuring ≥85% retention of the desired stereochemistry.

Comparative Analysis of One-Step vs. Two-Step Processes

Traditional one-step methods using KOH in methanol produce complex mixtures with ≤50% combined yield of ketol A and ketone 1. In contrast, the two-step approach (base condensation + acid dehydration) achieves:

  • Total yield : 74–82% from ACA

  • Ketone 1 selectivity : 85–90%

Chemical Reactions Analysis

3-Campholenyl-2-butanol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Hair Growth Stimulation

Clinical Studies
Sandalore has been shown to have significant effects on hair growth, particularly in treating conditions like telogen effluvium. A randomized, double-blind, placebo-controlled clinical trial involving 60 female participants demonstrated that a 1% this compound solution effectively reduced hair shedding and increased both hair volume and the percentage of anagen hair follicles over 24 weeks. The results indicated a notable improvement in hair growth parameters compared to the placebo group, with participants reporting higher satisfaction levels regarding their overall results .

Mechanism of Action
The mechanism behind this compound's efficacy lies in its activation of the olfactory receptor OR2AT4 present in human hair follicles. This activation prolongs the anagen phase of hair growth and suppresses apoptosis, which is crucial for maintaining healthy hair follicles . Furthermore, this compound has been shown to enhance intracellular signaling pathways that promote cell proliferation and reduce cellular senescence in keratinocytes, further supporting its role in hair growth .

Skin Health and Wound Healing

Antimicrobial Properties
Research indicates that this compound may also possess antimicrobial properties that could be beneficial for skin health. In vitro studies have demonstrated that this compound-treated skin culture supernatants exhibit antimicrobial activity, suggesting potential applications in wound healing and skin care formulations . The selective activation of olfactory receptors in human skin regulates various functions including pigmentation, barrier function, and wound healing processes .

Cell Proliferation and Senescence
this compound has been shown to enhance cell proliferation while reducing senescence in keratinocytes exposed to oxidative stress. This effect is mediated through the calcium/calmodulin-dependent protein kinase signaling pathway activated by OR2AT4. By improving cell viability and promoting autophagy, this compound could play a role in skin rejuvenation therapies .

Cosmetic Applications

Formulation in Cosmetic Products
this compound is increasingly being incorporated into cosmetic products due to its multifunctional benefits. Its pleasant scent combined with therapeutic properties makes it an attractive ingredient for formulations aimed at enhancing skin and hair health. The regulatory framework surrounding cosmetic products ensures that ingredients like this compound are thoroughly investigated for safety and efficacy before market introduction .

Summary of Findings

Application AreaKey FindingsReferences
Hair GrowthReduces hair shedding; increases hair volume and anagen follicles; significant clinical trial results
Skin HealthExhibits antimicrobial properties; enhances wound healing; regulates skin functions
Cell ProliferationIncreases proliferation; reduces senescence; activates key signaling pathways
Cosmetic FormulationsUsed in various cosmetic products for its scent and therapeutic benefits; subject to regulatory scrutiny

Mechanism of Action

The mechanism of action of 3-Campholenyl-2-butanol involves its interaction with the olfactory receptor OR2AT4. By binding to this receptor, the compound activates signaling pathways that lead to decreased apoptosis and increased production of the anagen-prolonging growth factor IGF-1 in the outer root sheath of hair follicles . This results in prolonged hair growth and reduced hair follicle regression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brahmanol

  • Structural Differences: Brahmanol shares a campholenic skeleton with Sandalore but lacks the C(4) methylene group present in Firsantol. This subtle difference reduces steric hindrance, resulting in lower stereoselectivity during biocatalytic synthesis compared to this compound .
  • Biological Activity: Both compounds activate OR2AT4, but Brahmanol has a higher EC₅₀ (392 μM vs. This compound’s 265 μM) for intracellular Ca²⁺ mobilization .

Firsantol

  • Structural Differences: Firsantol contains an additional methylene group at the C(4) position compared to Brahmanol, increasing steric hindrance and enhancing enzyme stereoselectivity during synthesis .
  • Functional Contrast : While Firsantol’s olfactory properties are well-documented, its biological interactions with ORs or signaling pathways remain unexplored in the literature.

Ebanol

  • Structural Differences: Ebanol’s precursor includes a CVC unsaturation absent in this compound’s precursor, which improves biocatalytic reduction efficiency (higher stereoselectivity) .

Comparison with Functionally Similar Compounds

Lyral

  • Functional Overlap : Like this compound, Lyral modulates cellular barriers (e.g., endothelial/epithelial resistance) in a concentration-dependent manner. However, Lyral reduces Var32 resistance at lower concentrations (≥10 μM) compared to this compound (≥100 μM) .
  • Mechanistic Divergence : Lyral’s effects are attributed to cytoskeletal rearrangements, whereas this compound acts via OR2AT4-mediated Ca²⁺ signaling and MAPK/Akt pathways .

Citronellal

Data Tables

Table 1: Structural and Functional Comparison of Sandalwood Analogs

Compound Key Structural Feature OR2AT4 EC₅₀ (μM) Proliferation IC₅₀ (μM) Apoptosis Induction
This compound C(4) methylene, campholenic core 265 74 (K562) Yes (caspase-3)
Brahmanol No C(4) methylene 392 N/A No
Firsantol C(4) methylene N/A N/A N/A
Ebanol CVC unsaturation N/A N/A No

Table 2: Functional Outcomes in Cellular Models

Compound Hemoglobin Synthesis Hair Growth Promotion Ca²⁺ Mobilization
This compound Yes (2× HgB increase) Yes (via Wnt/IGF-1) Yes
Lyral No No No
Citronellal No No Partial (OR1A2)

Key Research Findings and Contradictions

  • Efficacy in Leukemia Models : this compound’s anti-proliferative effects (IC₅₀ = 74 μM) are concentration-dependent, with 300 μM causing complete growth arrest in K562 cells . However, its apoptosis-inducing IC₅₀ (395 μM) suggests dual mechanisms for proliferation inhibition and cell death .
  • Contradictions in Selectivity: While this compound’s precursor (5c) shows lower stereoselectivity in biocatalysis compared to Ebanol’s precursor (5d), its olfactory receptor affinity remains superior .

Biological Activity

Sandalore, a synthetic compound known for its olfactory properties, has garnered attention in recent years for its biological activities, particularly through its interaction with specific olfactory receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in therapeutic applications.

This compound primarily acts through the activation of the olfactory receptor OR2AT4. This receptor is implicated in various physiological processes, including cell proliferation and autophagy regulation. Activation of OR2AT4 by this compound has been shown to influence several intracellular signaling pathways:

  • Calcium Signaling : this compound increases intracellular calcium levels, which plays a crucial role in cellular signaling and homeostasis. The increase in calcium is mediated through OR2AT4 activation, leading to enhanced cellular responses such as proliferation and autophagy .
  • AMPK Pathway : The compound activates the CaMKKβ/AMPK/mTORC1 signaling axis, which is vital for energy metabolism and autophagy. Studies indicate that this compound treatment enhances AMPK phosphorylation, promoting autophagic processes in both non-senescent and senescent cells .
  • Impact on Senescence : this compound has demonstrated the ability to inhibit senescence in human keratinocytes exposed to oxidative stress. It reduces the expression of senescence markers such as β-galactosidase while promoting cell cycle re-entry and proliferation .

Effects on Hair Growth

Recent studies have highlighted this compound's role in promoting hair growth through its action on hair follicles. The compound prolongs the anagen phase (the active growth phase of hair follicles) by decreasing apoptosis in hair matrix keratinocytes and increasing IGF-1 production within the outer root sheath. This effect is also dependent on OR2AT4 activation, as evidenced by experiments using a competitive antagonist that blocks this receptor .

Research Findings

A summary of key findings from various studies on this compound is presented in the following table:

Study ReferenceKey FindingsMethodology
This compound activates OR2AT4, leading to increased intracellular calcium and enhanced cell proliferation in senescent keratinocytes.In vitro assays on HaCaT cells under oxidative stress conditions.
Demonstrated anagen prolongation effect on human hair follicles via OR2AT4 activation.Ex vivo studies on human hair follicles.
Showed that this compound treatment resulted in reduced apoptosis and increased IGF-1 levels in hair follicles.Comparative analysis with receptor antagonists.

Case Studies

Case Study 1: Senescence Inhibition
In a controlled study, human keratinocyte cells (HaCaT) were treated with this compound under oxidative stress conditions induced by hydrogen peroxide. The results indicated a significant reduction in senescence markers and an increase in cell proliferation rates compared to untreated controls. Notably, these effects were diminished when OR2AT4 was knocked down, confirming the receptor's crucial role in mediating this compound's effects .

Case Study 2: Hair Growth Promotion
Another study evaluated the effects of this compound on human hair follicles cultured ex vivo. The findings revealed that treatment with this compound significantly prolonged the anagen phase while decreasing apoptotic markers in keratinocytes within the hair matrix. This study further validated that the effects were contingent upon OR2AT4 engagement, as co-treatment with a specific antagonist negated the benefits observed with this compound alone .

Q & A

Q. What concentration of this compound is empirically validated for inducing antimicrobial effects in vitro?

  • Methodological Answer : The standard concentration is 500 µM , as demonstrated in studies showing enhanced DCD secretion. To confirm efficacy, perform dose-response experiments (e.g., 100–1000 µM) and quantify DCD levels using Western blotting or mass spectrometry. Table 1 : Dose-dependent DCD Expression in HFs
This compound Concentration (µM)DCD Secretion (Fold Change)
0 (Control)1.0
2501.8 ± 0.3
5003.2 ± 0.5
7503.1 ± 0.4
Data adapted from .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s efficacy across bacterial strains or microbial communities?

  • Methodological Answer : Design comparative studies using diverse bacterial strains (e.g., Staphylococcus aureus, Cutibacterium acnes). Combine this compound treatment with metagenomic sequencing to assess shifts in microbial balance. Replicate experiments under antibiotic-free conditions to isolate this compound-specific effects. Use longitudinal sampling to track contamination rates and validate via qPCR or colony-forming unit (CFU) assays .

Q. What statistical approaches are recommended for analyzing this compound’s impact on bacterial contamination in complex datasets?

  • Methodological Answer : Apply mixed-effects models to account for inter-individual variability in HF samples. For CFU data, use non-parametric tests (e.g., Mann-Whitney U) if normality assumptions are violated. Report effect sizes (e.g., Cohen’s d) and confidence intervals. Power analysis should guide sample size selection to ensure reproducibility .

Q. How can researchers optimize experimental protocols to distinguish this compound’s receptor-mediated effects (e.g., OR2AT4) from non-specific interactions?

  • Methodological Answer : Use OR2AT4 receptor antagonists (e.g., competitive inhibitors) in parallel experiments. Compare this compound-treated HFs with and without antagonist pre-treatment. Quantify DCD expression and bacterial growth inhibition. Validate specificity via siRNA-mediated OR2AT4 knockdown models .

Methodological Considerations

  • Data Collection : Prioritize raw data transparency. Include raw CFU counts, DCD quantification metrics, and negative controls in appendices, with processed data (e.g., normalized fold changes) in the main text .
  • Replication : Conduct triplicate experiments across independent HF batches. Use blinded analysis to mitigate observer bias .
  • Ethical Compliance : For studies involving human tissue, adhere to institutional review board (IRB) protocols for donor consent and data anonymization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Sandalore
Reactant of Route 2
Sandalore

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